16alpha-Hydroxyetiocholanolone

Obstetrics Clinical Diagnostics Steroid Metabolism

Accurate quantification of 16α-hydroxylated, 5β-reduced steroids in biomarker assays demands a reference standard with unambiguous stereochemistry to avoid false-positive or false-negative errors. 16alpha-Hydroxyetiocholanolone (CAS 14167-50-1) addresses this need with its distinct 5β-hydrogen (cis A/B ring) and 16α-hydroxyl configuration, ensuring unique chromatographic retention in GC-MS and LC-MS/MS. - ≥95% purity, supplied as a crystalline solid - Soluble in acetonitrile, ethanol, and methanol for direct method development - Sourced for diagnostic labs, academic researchers, and pharmaceutical impurity profiling

Molecular Formula C19H30O3
Molecular Weight 306.4 g/mol
CAS No. 14167-50-1
Cat. No. B081056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16alpha-Hydroxyetiocholanolone
CAS14167-50-1
Molecular FormulaC19H30O3
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2CCC4(C3CC(C4=O)O)C)O
InChIInChI=1S/C19H30O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h11-16,20-21H,3-10H2,1-2H3/t11-,12-,13-,14+,15+,16-,18+,19+/m1/s1
InChIKeyHLQYTKUIIJTNHH-NMTBMHBSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





16alpha-Hydroxyetiocholanolone (CAS 14167-50-1): A 5β-Androstane Steroid Metabolite for Specialized Biomarker and Metabolism Research


16alpha-Hydroxyetiocholanolone (CAS 14167-50-1), also known as 3alpha,16alpha-dihydroxy-5beta-androstan-17-one, is a 5β-reduced, 16α-hydroxylated androstane derivative with a molecular weight of 306.44 g/mol and a logP of 3.1 [1]. It is endogenously produced as a hepatic metabolite of 16alpha-hydroxydehydroepiandrosterone (16α-DHEA) and androstenedione, positioning it within the C19 steroid metabolic cascade .

16alpha-Hydroxyetiocholanolone: Why Alternative 16α-Hydroxy or 5β-Reduced Steroids Are Not Interchangeable


Generic substitution among 16α-hydroxy or 5β-androstane steroids is precluded by the compound's unique combination of a 5β-hydrogen (cis A/B ring junction) and a 16α-hydroxyl group. This specific stereochemical arrangement dictates distinct chromatographic retention times in GC-MS and LC-MS/MS assays and determines its unique metabolic origin and in vivo clearance profile [1][2]. Substituting with closely related analogs—such as 16alpha-hydroxyandrosterone (5α-isomer) or etiocholanolone (lacking the 16α-OH)—would introduce false-positive or false-negative errors in quantitative biomarker assays and confound mechanistic studies of steroid hydroxylation pathways [3].

Quantitative Evidence Supporting the Selection of 16alpha-Hydroxyetiocholanolone for Research and Diagnostic Procurement


Urinary Excretion as a Fetal Maturity Biomarker: 16α-OH-Et Levels Differentiate Mature vs. Immature Fetuses

In a validated clinical diagnostic method for fetal maturity, 16alpha-hydroxyetiocholanolone (designated 16α-OH-Et) exhibits a statistically distinct urinary excretion range between pregnant women carrying mature versus immature fetuses. The compound is quantified via capillary gas chromatography, and its levels serve as a key parameter in a multi-analyte panel [1].

Obstetrics Clinical Diagnostics Steroid Metabolism

Analytical Purity Specification: ≥95% Crystalline Solid for Reproducible Quantification

Commercially available 16alpha-hydroxyetiocholanolone is supplied as a crystalline solid with a minimum purity of ≥95%, as verified by the vendor's certificate of analysis. This high purity is essential for its use as an analytical reference standard in quantitative MS assays .

Analytical Chemistry Quality Control Reference Standard

Solubility Profile: Optimized for Common Analytical and In Vitro Solvents

16alpha-hydroxyetiocholanolone demonstrates a defined solubility of 1 mg/mL in acetonitrile, ethanol, and methanol, with sonication recommended. This consistent solubility profile across common laboratory solvents facilitates standardized preparation of stock solutions for chromatography and cell-based experiments .

Solubility Sample Preparation In Vitro Assays

Metabolic Origin: A Distinct Product of 16α-Hydroxylation of 5β-Androstane Precursors

16alpha-Hydroxyetiocholanolone is formed in vivo via the 16α-hydroxylation of 5β-androstane precursors, specifically as a metabolite of 16α-DHEA and androstenedione . This distinguishes it from 5α-isomers (e.g., 16alpha-hydroxyandrosterone) and non-hydroxylated 5β-steroids (e.g., etiocholanolone), which are produced by distinct enzymatic pathways [1].

Enzymology Metabolism Steroid Biosynthesis

High-Impact Research and Industrial Application Scenarios for 16alpha-Hydroxyetiocholanolone


Clinical Diagnostic Development for Fetal Maturity Assessment

As demonstrated by the patent data, 16alpha-hydroxyetiocholanolone (16α-OH-Et) serves as a quantitative urinary biomarker in a multi-analyte panel for diagnosing fetal maturity. Diagnostic laboratories and assay developers can procure the compound to establish calibration curves, validate LC-MS/MS or GC-MS methods, and implement clinical tests for high-risk pregnancies [1].

Reference Standard for Targeted Metabolomics of C19 Steroids

Given its defined purity (≥95%) and consistent solubility in acetonitrile and methanol, 16alpha-hydroxyetiocholanolone is an ideal reference standard for targeted LC-MS/MS or GC-MS assays aimed at quantifying 16α-hydroxylated and 5β-reduced steroids in biological matrices. Researchers studying steroid metabolism, endocrine disorders, or drug metabolism can use it for accurate peak identification and quantification .

Mechanistic Studies of 16α-Hydroxylase Enzyme Activity

The compound's specific metabolic origin makes it a valuable tracer for investigating the activity of steroid 16α-hydroxylase enzymes (e.g., CYP3A4, CYP2B6) and 5β-reductase pathways. In vitro hepatocyte or microsomal incubations with isotopically labeled precursors can use unlabeled 16alpha-hydroxyetiocholanolone as a co-standard to monitor pathway flux and enzyme kinetics [2][3].

Quality Control and Batch Release in Pharmaceutical Steroid Synthesis

For pharmaceutical manufacturers engaged in the synthesis of complex steroid intermediates or active pharmaceutical ingredients (APIs), 16alpha-hydroxyetiocholanolone can serve as a process-related impurity marker or a reference material for verifying the stereochemical purity of 5β-androstane derivatives. Its use supports compliance with ICH guidelines for impurity profiling [4].

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